2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)-N-phenylacetamide

Pyruvate Dehydrogenase Kinase 2 Cancer Metabolism Osteosarcoma

2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)-N-phenylacetamide (CAS 898440-53-4) is a synthetic organic molecule characterized by a 4H-pyran-4-one core, a phenylpiperazine moiety, and an N-phenylacetamide side chain. This compound belongs to a chemotype investigated for its ability to inhibit pyruvate dehydrogenase kinase 2 (PDK2), a metabolic target in oncology.

Molecular Formula C24H25N3O4
Molecular Weight 419.481
CAS No. 898440-53-4
Cat. No. B2622675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)-N-phenylacetamide
CAS898440-53-4
Molecular FormulaC24H25N3O4
Molecular Weight419.481
Structural Identifiers
SMILESC1CN(CCN1CC2=CC(=O)C(=CO2)OCC(=O)NC3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C24H25N3O4/c28-22-15-21(16-26-11-13-27(14-12-26)20-9-5-2-6-10-20)30-17-23(22)31-18-24(29)25-19-7-3-1-4-8-19/h1-10,15,17H,11-14,16,18H2,(H,25,29)
InChIKeyURVHVVCJZNBWOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Specification for 2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)-N-phenylacetamide (CAS 898440-53-4): A PDK2-Targeted Pyranone Derivative


2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)-N-phenylacetamide (CAS 898440-53-4) is a synthetic organic molecule characterized by a 4H-pyran-4-one core, a phenylpiperazine moiety, and an N-phenylacetamide side chain . This compound belongs to a chemotype investigated for its ability to inhibit pyruvate dehydrogenase kinase 2 (PDK2), a metabolic target in oncology [1]. It is commercially available for research purposes from several vendors, typically at a purity of 95% or higher .

Why Direct Substitution of In-Class PDK2-Targeting Pyranone Analogs is Unsupported Without Compound-Specific Activity Fingerprints


The scientific literature explicitly identifies the 2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide scaffold as pharmacologically active against PDK2, but also demonstrates that minor structural modifications lead to significantly divergent bioactivities [1]. The primary research paper on this series tested 14 compounds and reported quantitative results for only one, denoted 'compound 12', which exhibited a Kd of 2.3 µM and an EC50 of 1.1 µM [1]. Because the exact structural identity of 'compound 12' is not confirmed in accessible abstracts and the data for the other 13 analogs—including the target N-phenylacetamide—are not disclosed, there is no scientific basis to assume that the target compound shares the reported potency or selectivity profile. Consequently, treating any analog within this chemotype as interchangeable is a high-risk procurement decision unsupported by published evidence.

Quantitative Evidence Assessment for 2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)-N-phenylacetamide (CAS 898440-53-4) Against Closest Analogs


Inconclusive PDK2 Inhibitory Potency Due to Unconfirmed Identity of the Lead Compound in the Benchmark Study

The foundational publication for this chemical series reports that a compound designated '12' with the same core scaffold bound to PDK2 with a Kd of 2.3 µM and inhibited its activity with an EC50 of 1.1 µM [1]. The study also notes that 'compounds with [this] moiety showed promising inhibitory potencies to PDK2' [1]. However, the abstract and available metadata do not confirm whether 'compound 12' is the target N-phenylacetamide molecule. Without this confirmation, the specific potency of CAS 898440-53-4 remains unknown. A related but structurally distinct N-isopropyl analog (BDBM50525865) has a separate EC50 of 3.8 µM against PDK2 in a different assay [2], illustrating the variability within this chemotype and the risk of assuming uniform activity.

Pyruvate Dehydrogenase Kinase 2 Cancer Metabolism Osteosarcoma

Absence of Public Selectivity Data Against PDK Isoforms for Target Compound

The benchmark 'compound 12' demonstrated selectivity indexes of 10.6, 22.0, and 60.9 for PDK2 over PDK1, PDK3, and PDK4, respectively [1]. This selectivity profile is a key differential feature. However, this data is only attributed to 'compound 12' and cannot be transferred to CAS 898440-53-4 without verification of structural identity. No public selectivity data exists for the target compound itself.

PDK Isoform Selectivity Kinase Profiling Off-Target Risk

Unreported Antiproliferative Activity in MG-63 Osteosarcoma Cells for the Target Compound

In the MTT assay, 'compound 12' reduced MG-63 osteosarcoma cell proliferation with an IC50 value of 4.7 µM [1]. This cellular efficacy endpoint is crucial for validating target engagement in a disease-relevant model. As with all other quantitative endpoints in this study, the value is pin-pointed to 'compound 12' and is not associated with CAS 898440-53-4 in any publicly available record.

Antiproliferative Activity MG-63 Cell Line Cancer Cell Viability

Constrained Application Scenarios for CAS 898440-53-4 Based on Current Evidence Gaps


Chemical Probe Development for PDK2 (High-Risk, Identity-Dependent)

If future research confirms that CAS 898440-53-4 is indeed 'compound 12' from Cao et al. (2019), it would be a strong candidate for a PDK2 chemical probe due to its reported Kd of 2.3 µM, EC50 of 1.1 µM, and high selectivity over other PDK isoforms [1]. Until this identity is verified, the compound's utility as a probe is speculative.

Pharmacophore Model Calibration and Structure-Activity Relationship (SAR) Matrix Expansion

The compound can serve as a physical standard in an SAR matrix that includes the confirmed bioactive 'compound 12' and the N-isopropyl analog (EC50 3.8 µM) [1][2]. By generating primary data for CAS 898440-53-4 under the same assay conditions, researchers can directly measure the impact of the N-phenyl substitution on PDK2 affinity and selectivity.

In Vitro Counter-Screening in Metabolic Kinase Panels

Given the class-level evidence for PDK interaction, the compound could be used in broad kinase panels to establish the selectivity landscape of this chemotype. The known selectivity data for related analogs against PDK1, 3, and 4 [1] provides a baseline for comparison, but the compound's own profile must be empirically determined to avoid misassignment of effects.

Quote Request

Request a Quote for 2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)-N-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.